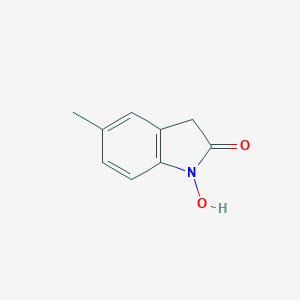
1-Hydroxy-5-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-methylindolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Hydroxy-5-methylindolin-2-one can be synthesized through various chemical pathways, including the condensation of appropriate indole derivatives and subsequent functionalization. The compound exhibits a unique structure that allows for diverse reactivity, making it suitable for further derivatization.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of bis-indolinone compounds were evaluated against 60 human cancer cell lines, revealing significant antiproliferative activity. The mean growth inhibitory power (GI50) for some derivatives was as low as 0.91 µM, indicating potent activity against leukemia cell lines .
Table 1: Antitumor Activity of Indolinone Derivatives
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| 5b | 0.91 | - | - |
| 5c | 1.15 | - | - |
| 5d | 2.04 | - | - |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of related indolinone compounds. A study demonstrated that certain derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal effects. The mechanism involves inhibition of dihydrofolate reductase (DHFR), similar to established antibiotics like methotrexate .
Table 2: Antimicrobial Activity of Indolinone Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| XII | Staphylococcus aureus | High |
| XII | Escherichia coli | Moderate |
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment and antimicrobial applications. Its ability to inhibit key enzymes involved in metabolic pathways suggests possible uses in treating metabolic disorders and other diseases.
Case Studies
A notable case study involved the evaluation of a specific derivative's effect on Jurkat cells (a type of leukemia cell). The compound significantly reduced the population in the G2-M phase of the cell cycle, indicating its potential as a chemotherapeutic agent .
Propiedades
Número CAS |
131388-00-6 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-hydroxy-5-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-9(11)10(8)12/h2-4,12H,5H2,1H3 |
Clave InChI |
UKOHDLVWPXYVPV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2)O |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2)O |
Sinónimos |
2H-Indol-2-one, 1,3-dihydro-1-hydroxy-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















